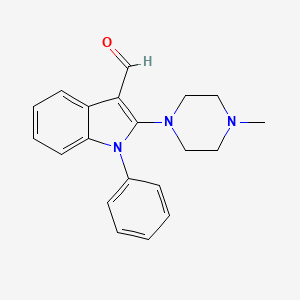![molecular formula C15H16O2S B14506157 {[2-(Benzenesulfinyl)ethoxy]methyl}benzene CAS No. 63383-18-6](/img/structure/B14506157.png)
{[2-(Benzenesulfinyl)ethoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(Benzenesulfinyl)ethoxy]methyl}benzene is an organic compound characterized by the presence of a benzenesulfinyl group attached to an ethoxy group, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzenesulfinyl)ethoxy]methyl}benzene typically involves the reaction of benzenesulfinyl chloride with an appropriate ethoxy-containing benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
{[2-(Benzenesulfinyl)ethoxy]methyl}benzene can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: A variety of substituted benzene derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
{[2-(Benzenesulfinyl)ethoxy]methyl}benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[2-(Benzenesulfinyl)ethoxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes to the structure and function of the target molecules, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[2-(Benzenesulfonyl)ethoxy]methyl}benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains an ethoxy group and a dimethylamino group, but lacks the benzenesulfinyl moiety.
Uniqueness
{[2-(Benzenesulfinyl)ethoxy]methyl}benzene is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential applications. The combination of the ethoxy and benzenesulfinyl groups allows for a wide range of chemical transformations and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63383-18-6 |
|---|---|
Formule moléculaire |
C15H16O2S |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
2-(benzenesulfinyl)ethoxymethylbenzene |
InChI |
InChI=1S/C15H16O2S/c16-18(15-9-5-2-6-10-15)12-11-17-13-14-7-3-1-4-8-14/h1-10H,11-13H2 |
Clé InChI |
BGDAOWMCYJLODR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCS(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


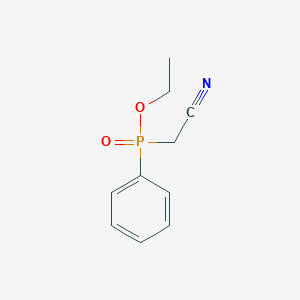
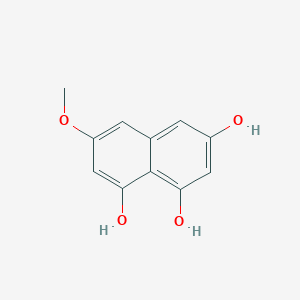
![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)
![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)
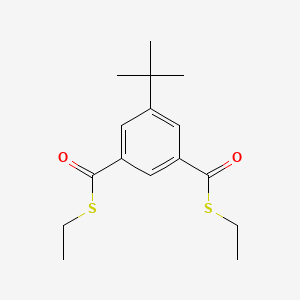

![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)
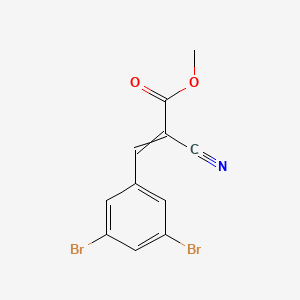

![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
